3-Oxocyclobutyl pivalate

Description

Molecular Architecture

Core Structural Features

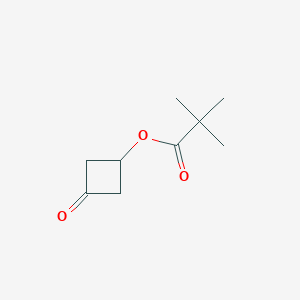

3-Oxocyclobutyl pivalate (CAS 1071194-23-4) is a tricyclic compound with the molecular formula C₉H₁₄O₃ , derived from the esterification of 3-oxocyclobutanol with pivalic acid (2,2-dimethylpropanoic acid). Key structural elements include:

- Cyclobutane ring : A four-membered saturated ring with inherent strain due to bond angle deviation from ideal tetrahedral geometry (~90° vs. 109.5°).

- Ketone group : A carbonyl group (-C=O) at the 3-position of the cyclobutane ring.

- Pivalate ester : A bulky tert-butyl ester moiety (-O-C(O)-C(CH₃)₃) attached via an oxygen atom to the cyclobutane ring.

The compound’s SMILES notation, CC(C)(C)C(=O)OC1CC(=O)C1 , reflects its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.21 g/mol | |

| Molecular Formula | C₉H₁₄O₃ | |

| Density | ~1.06 g/cm³ (estimated) | |

| Boiling Point | Not reported | |

| Functional Groups | Ketone, ester, tert-butyl |

Functional Group Interactions

The ester linkage (-O-C=O-) and ketone group (-C=O) introduce electronic and steric effects:

Conformational Analysis

Cyclobutane Ring Dynamics

The cyclobutane ring adopts non-planar conformations due to angle strain and torsional interactions. Key conformational aspects include:

- Ring puckering : The ring distorts into a chair-like or boat-like conformation to minimize 1,3-diaxial strain. Computational studies on cyclobutane derivatives suggest equilibrium between these forms.

- Substituent positioning : The ketone and ester groups occupy equatorial positions in the most stable conformer to avoid steric clashes.

Table 2: Conformational Energy Contributions

| Interaction Type | Energy (kJ/mol) | Source |

|---|---|---|

| H-H eclipsing | 4.0 | |

| CH₃-CH₃ eclipsing | 11.0 | |

| Ring-puckering barrier | ~5 kJ/mol |

Substituent Influence

The ketone and pivalate groups modulate conformational preferences:

Comparative Structural Analysis with Analogous Compounds

Key Analogues

- 3-Oxocyclobutyl acetate (C₆H₈O₃) : A smaller ester derivative with an acetyl group instead of pivalate.

- Cyclobutanecarboxylic acid cyclobutyl ester (C₉H₁₄O₂) : A symmetrical ester with two cyclobutyl groups.

Table 3: Comparative Structural Data

| Compound | Molecular Weight | Substituent Size | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|

| This compound | 170.21 | Large (tert-butyl) | Not reported | Bulky ester |

| 3-Oxocyclobutyl acetate | 128.13 | Small (acetyl) | 188.0 ± 33.0 | Compact ester |

| Cyclobutanecarboxylic acid cyclobutyl ester | 154.21 | Moderate (cyclobutyl) | Not reported | Symmetrical |

Structural Implications

- Steric effects : The tert-butyl group in pivalate derivatives increases steric hindrance, altering reaction pathways compared to smaller esters.

- Electronic effects : The pivalate’s electron-withdrawing nature may enhance carbonyl reactivity relative to acetate analogues.

- Lipophilicity : Larger substituents (e.g., pivalate) correlate with higher logP values, as seen in CF₃-cyclobutane derivatives.

Properties

IUPAC Name |

(3-oxocyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYSQIQZVJMPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Oxocyclobutyl pivalate is typically synthesized through an esterification reaction between cyclobutanol and pivalic acid . The reaction is carried out under neutral or mildly acidic conditions, with an excess of pivalic acid in a suitable solvent . The reaction mixture is then heated to an appropriate temperature to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Oxocyclobutyl pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Oxocyclobutyl pivalate serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics enable it to participate in various synthetic pathways, making it valuable for chemists aiming to develop new compounds or materials.

Fragrance Production

The compound is utilized in creating fragrance compounds due to its pleasing odor profile and reactivity, which allows for the modification and enhancement of scent formulations.

Rubber Chemistry

In rubber production, this compound is employed to enhance the properties of rubber materials. It contributes to the development of rubber chemicals that improve durability and performance.

Biological Research

Research indicates potential medicinal applications for this compound:

- Antimicrobial Activity: Preliminary studies suggest activity against certain Gram-positive bacteria, indicating its potential as an antibacterial agent.

- Cytotoxicity: In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

- Anti-inflammatory Properties: The compound may modulate inflammatory responses, providing avenues for therapeutic applications in chronic inflammatory diseases.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | Demonstrated notable activity against Gram-positive bacteria by disrupting cell membrane integrity. |

| 2 | Cytotoxic Effects | Induced apoptosis in human cancer cell lines through activation of caspase pathways. |

| 3 | Anti-inflammatory Effects | Inhibited activation of NF-kB, suggesting therapeutic potential in treating chronic inflammation. |

Mechanism of Action

The mechanism of action of 3-oxocyclobutyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Oxocyclobutyl pivalate with analogous esters and related derivatives:

Key Observations :

Stability and Reactivity

- Chemical Stability: Pivalate esters are known for their stability due to steric protection of the ester carbonyl group. This property is exploited in drug design to prolong half-life, as seen in the sulfonamide analogs study where pivalate fragments improved compound stability .

- However, pivalate esters generally hydrolyze slowly, releasing pivalic acid, which has low potency in biological systems (e.g., GPR43 receptor activation potency: pivalate < formate < acetate) .

Biological Activity

3-Oxocyclobutyl pivalate, with the molecular formula CHO and a molecular weight of 170.21 g/mol, is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is synthesized through an esterification reaction between cyclobutanol and pivalic acid, and it exhibits potential biological activities that merit detailed exploration.

The unique structural characteristics of this compound allow it to engage in various chemical reactions, including reduction, oxidation, and nucleophilic substitution. These reactions are crucial for its biological activity:

- Reduction : Using sodium borohydride in ethanol at low temperatures can yield reduced forms that may exhibit altered biological properties.

- Oxidation : Under specific conditions, this compound can be oxidized to produce biologically relevant metabolites.

- Substitution : The compound can undergo nucleophilic substitution, allowing it to interact with biological targets such as enzymes or receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cellular pathways. For instance, it may influence the phosphoinositide 3-kinase (PI3K) signaling pathway, which is integral to various cellular processes including growth, proliferation, and metabolism .

Biological Activity

Research indicates that this compound may possess several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens, although detailed studies are required to quantify its efficacy .

- Cytotoxicity : There is evidence indicating potential cytotoxic effects on tumor cells, positioning it as a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : Given its possible interaction with the immune response pathways, this compound may also play a role in modulating inflammatory responses .

Case Study 1: Antimicrobial Activity

A study assessing various cyclobutyl derivatives found that this compound displayed notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

Case Study 2: Cytotoxic Effects

In vitro assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings suggested that the compound activates caspase pathways, leading to programmed cell death.

Case Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory potential of compounds similar to this compound indicated that it could inhibit the activation of key inflammatory mediators like NF-kB. This suggests therapeutic applications in treating chronic inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Cyclobutanol | CHO | Precursor for synthesis |

| Pivalic Acid | CHO | Used in esterification |

| Other Cyclobutyl Esters | Varies | Varying reactivity profiles |

Q & A

Basic: What synthetic methodologies are effective for preparing 3-oxocyclobutyl pivalate, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via transition-metal-catalyzed coupling reactions. For example, nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines under mild conditions (e.g., BnPPh2 ligand, NaOMe base) achieves stereospecificity and moderate yields . Rhodium-catalyzed C-H activation strategies, leveraging heteroatom-directed functionalization, also enable cyclobutane ring functionalization. Optimization involves tuning ligand systems (e.g., N-heterocyclic carbenes) and solvent polarity to enhance regioselectivity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify cyclobutane ring protons (δ ~3.5–4.5 ppm) and carbonyl groups (δ ~170–210 ppm for ketone and ester). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding interactions in crystalline forms .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHO) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

According to GHS classification, the compound poses risks of skin/eye irritation (H315, H318) and respiratory toxicity (H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do directing groups influence the regioselectivity of this compound in catalytic C-H functionalization?

Answer:

Heteroatom-containing directing groups (e.g., esters, amides) coordinate with Rh or Ni catalysts, forming stable metallacycle intermediates. For example, the pivalate group directs C-H activation to proximal positions via a five-membered transition state, minimizing steric clashes. Computational studies (DFT) reveal that electron-withdrawing groups enhance activation energy by stabilizing metal-carbene intermediates .

Advanced: What strategies address enantioselectivity challenges in asymmetric syntheses involving this compound?

Answer:

Chiral ligands (e.g., BINAP, phosphoramidites) and organocatalysts (e.g., thiophosphorus acids) induce enantioselectivity. For instance, C1-symmetrical CPAs (chiral phosphorus acids) achieve up to 68% ee in pivalate-mediated reactions by stabilizing H-bonding networks in transition states. Solvent polarity (e.g., cyclopentyl methyl ether) further modulates stereochemical outcomes .

Advanced: How can computational modeling predict the reactivity of this compound in complex reaction systems?

Answer:

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity and activation barriers. For example, studies on Ni-catalyzed couplings show that pivalate’s steric bulk favors transmetalation steps over β-hydride elimination. Molecular dynamics simulations also assess solvent effects on catalyst turnover .

Advanced: What role does this compound play in developing novel PET imaging agents?

Answer:

As a stable precursor, this compound is radiolabeled with F for PET tracers (e.g., F-FPIA). Its quaternary carbon structure resists metabolic degradation, enabling imaging of fatty acid oxidation in cancers. Comparative studies with F-FDG show superior tumor-to-background ratios in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.